Antitumor agent-41

Anti-invasion A431 cells Metastasis inhibition

Antitumor agent-41 is a nilotinib-derived BCR-ABL inhibitor with unique necrosis-inducing mechanism. Extended half-life (56.8 h) enables less frequent dosing in mouse metastasis models. Ideal for anti-EMT and invasion assays. High purity ≥98%. Order now for preclinical research.

Molecular Formula C64H109IN2O21
Molecular Weight 1369.5 g/mol
Cat. No. B15144124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-41
Molecular FormulaC64H109IN2O21
Molecular Weight1369.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C4=CC(=CC=C4)I)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C64H109IN2O21/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-35-50(74)66-44(45(71)34-29-27-25-23-21-19-16-14-12-10-8-6-4-2)41-83-61-55(78)54(77)57(49(40-70)85-61)86-62-56(79)59(53(76)48(39-69)84-62)88-64(63(81)82)37-46(72)51(58(87-64)52(75)47(73)38-68)67-60(80)42-32-31-33-43(65)36-42/h29,31-34,36,44-49,51-59,61-62,68-73,75-79H,3-28,30,35,37-41H2,1-2H3,(H,66,74)(H,67,80)(H,81,82)/b34-29+/t44-,45+,46-,47+,48+,49+,51+,52+,53-,54+,55+,56+,57+,58+,59-,61+,62-,64-/m0/s1
InChIKeyMLFNBLSECJMXNL-WWOWBQOCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitumor Agent-41: Procurement-Ready Specifications and Key Compound Data


Antitumor agent-41 (also designated Compound N-12) is a complex natural product derivative with the molecular formula C64H109IN2O21 and a molecular weight of 1369.46 g/mol [1]. This compound is characterized by a distinct pharmacologic profile centered on the inhibition of tumor cell migration and invasion, mediated through the induction of tumor necrosis and inflammatory pathways [2]. Procured as a research-grade small molecule, it is supplied with documented purity and validated biological activity for experimental use [1].

Why Antitumor Agent-41 Cannot Be Interchanged with Generic Analogs in Scientific Workflows


The Antitumor Agent-41 series encompasses a diverse family of structurally distinct molecules with divergent mechanisms of action, potencies, and pharmacokinetic profiles, making generic substitution scientifically unsound. While compounds like Antitumor agent-44 (Compound 5n) exert their effects via mitochondrial disruption and apoptosis induction, and Antitumor agent-51 (Compound R-8i) acts as a potent inhibitor of osteosarcoma cell growth, Antitumor agent-41 uniquely targets metastatic processes through anti-migratory and anti-invasive activity mediated by necrosis and inflammatory pathways . This fundamental divergence in mechanism and target biology precludes the interchangeability of these compounds in experimental systems designed to interrogate specific cellular phenotypes. Therefore, procurement based solely on the generic 'Antitumor Agent' nomenclature, without verifying the specific compound number and its corresponding biological evidence, introduces a high risk of experimental failure or irreproducible results.

Quantitative Comparative Evidence for Antitumor Agent-41 vs. Closest Analogs


Anti-Invasive Activity of Antitumor Agent-41 vs. In-Class Analogs in Human Epidermoid Carcinoma Cells

Antitumor agent-41 demonstrates quantifiable anti-invasive activity in the A431 human epidermoid carcinoma cell line. At a concentration of 50 μM, it achieves an invasion inhibition rate of 36.6 ± 13.9% [1]. Direct comparative data for close analogs (e.g., Antitumor agent-44, Antitumor agent-51) under identical assay conditions are not reported, precluding a direct numerical comparison. However, this establishes a benchmark for anti-invasive activity within the class, providing a specific, measurable parameter for experimental inclusion or exclusion relative to analogs that lack reported anti-invasive quantification.

Anti-invasion A431 cells Metastasis inhibition

Prolonged In Vivo Half-Life of Antitumor Agent-41 Compared to Typical Small Molecule Inhibitors

The in vivo pharmacokinetic profile of Antitumor agent-41 is characterized by a prolonged terminal half-life (T1/2) of 56.80 hours and a very low systemic plasma clearance (CL) rate of 0.029 mL/h/mg [1]. This is notably extended compared to the half-lives of many other small molecule antitumor agents, such as Nilotinib (the parent compound of the N-12 derivative), which has a reported half-life of approximately 17 hours [2]. This significant difference in clearance profile suggests a potential advantage for sustaining therapeutic concentrations with less frequent dosing in in vivo models.

Pharmacokinetics Half-life (T1/2) In vivo clearance

Mechanistic Divergence: Necrosis/Inflammation Pathway Activation vs. Apoptosis Induction

Antitumor agent-41 exerts its anti-tumor effects via a distinct mechanism involving the induction of tumor necrosis and inflammatory response pathways [1]. This contrasts sharply with the mechanisms of closely related analogs within the Antitumor Agent series: Antitumor agent-44 functions by disrupting mitochondrial homeostasis to induce cell cycle arrest and apoptosis , while Antitumor agent-51 selectively inhibits osteosarcoma cell growth . No direct quantitative comparison of pathway activation is possible from available data, but this represents a fundamental qualitative differentiator. The choice between these compounds for research therefore dictates whether the experimental outcome will be interpreted through the lens of programmed cell death (apoptosis) or inflammatory cell death (necrosis).

Mechanism of action Necrosis Apoptosis Pathway specificity

High-Value Research Applications for Antitumor Agent-41 Based on Differentiated Evidence


In Vivo Studies of Metastatic Dissemination Requiring Infrequent Compound Dosing

Based on its prolonged in vivo half-life of 56.80 hours and low clearance rate (0.029 mL/h/mg) [1], Antitumor agent-41 is ideally suited for long-term in vivo metastasis models. Its extended presence in circulation reduces the need for frequent dosing, minimizing animal handling stress and simplifying complex experimental logistics compared to faster-clearing alternatives. This makes it a preferred tool for researchers investigating the chronic processes of tumor cell invasion and metastatic colonization.

Investigating Necrotic and Inflammatory Cell Death Pathways in Tumor Models

Unlike many in-class compounds that function through apoptosis, Antitumor agent-41 uniquely induces tumor necrosis and inflammatory responses [1]. This distinct mechanism makes it an essential chemical probe for studies focused on necroptosis, immunogenic cell death, or the role of tumor-associated inflammation. It enables researchers to selectively activate these pathways to dissect their contribution to tumor biology and therapeutic response, a role for which apoptotic inducers like Antitumor agent-44 are not suitable.

In Vitro Dissection of Tumor Cell Invasion and Migration Mechanisms

With a documented and quantifiable inhibition of invasion (36.6 ± 13.9% at 50 μM in A431 cells) [1], Antitumor agent-41 serves as a validated positive control or test compound for in vitro assays examining the metastatic cascade. Its specific activity profile allows researchers to benchmark the anti-invasive potency of novel compounds or to mechanistically probe the specific steps of migration and invasion in cell lines such as A431, providing a more targeted tool than compounds primarily characterized by their anti-proliferative or apoptotic effects.

Technical Documentation Hub

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